molecular formula C27H26N2O5S B2844861 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866897-55-4

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2844861
CAS No.: 866897-55-4
M. Wt: 490.57
InChI Key: KTNDZNQGAUIPAK-UHFFFAOYSA-N
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Description

This compound is a quinoline-based derivative featuring a 1,4-dihydroquinolin-4-one core. Key structural elements include:

  • 6-Ethoxy group: A methoxy derivative with an ethyl chain at the 6th position, which may improve solubility compared to shorter alkoxy chains while retaining lipophilicity .
  • N-Phenylacetamide side chain: Linked to the 1st position of the quinoline, this moiety contributes to hydrogen-bonding interactions and modulates pharmacokinetic properties .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-34-21-11-13-24-23(15-21)27(31)25(35(32,33)22-12-10-18(2)19(3)14-22)16-29(24)17-26(30)28-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNDZNQGAUIPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the sulfonyl and ethoxy groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs from the literature:

Compound Sulfonyl Substituent 6th Position Acetamide Substituent Key Properties/Findings
Target Compound : 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide 3,4-Dimethylbenzenesulfonyl Ethoxy N-Phenyl Enhanced steric hindrance and electron withdrawal; predicted improved metabolic stability .
Analog 1 : 2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide 4-Chlorobenzenesulfonyl Ethyl N-(3-Methylphenyl) Higher lipophilicity (due to ethyl and chloro groups); potential for increased CNS penetration.
Analog 2 : 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Unsubstituted benzenesulfonyl Ethyl N-(4-Chlorophenyl) Reduced steric hindrance; may exhibit faster clearance due to lower metabolic resistance.
Analog 3 : 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-... (7f) N,4-Dimethylphenylsulfonamido Chloro Complex side chain Broader kinase inhibition reported; structural complexity may limit synthetic accessibility.

Key Structural and Functional Insights:

Sulfonyl Group Variations: The 3,4-dimethylbenzenesulfonyl group in the target compound provides greater steric shielding compared to 4-chlorobenzenesulfonyl (Analog 1) and unsubstituted benzenesulfonyl (Analog 2). This could reduce off-target interactions in biological systems .

6th Position Substituents :

  • Ethoxy (target) vs. ethyl (Analogs 1–2): The ethoxy group’s oxygen atom may improve aqueous solubility via polar interactions, whereas ethyl groups prioritize lipophilicity and membrane permeability .

Acetamide Modifications: N-Phenyl (target) vs. N-(4-chlorophenyl) (Analog 2): The absence of a chloro substituent in the target compound’s acetamide may reduce toxicity risks associated with halogenated aromatics .

Biological Activity Trends :

  • Analog 3 (7f) demonstrates the impact of extended side chains on target promiscuity, though synthetic complexity limits scalability .
  • The target compound’s balance of solubility (ethoxy) and stability (dimethylsulfonyl) positions it as a promising lead for further optimization.

Biological Activity

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry due to its unique structural features. This article reviews its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects.

Structural Characteristics

The compound features a quinoline core that is known for its diverse biological activities. The presence of a sulfonamide group enhances its reactivity and interaction with biological targets. The specific structural components include:

  • Quinoline ring : Contributes to the compound's pharmacological properties.
  • Sulfonamide moiety : Known for its role in enzyme inhibition.
  • Ethoxy group : May influence solubility and bioavailability.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes. For instance, sulfonamides are known inhibitors of carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases. In studies involving related compounds, IC50 values for hCA II and hCA IX isoforms ranged from 2.6 to 598.2 nM, demonstrating potent inhibition potential .

Enzyme IC50 Range (nM)
hCA II2.6 - 598.2
hCA IX16.1 - 321

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been well-documented. Compounds structurally similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have reported significant inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of related compounds has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer). One study found that a derivative exhibited an IC50 of 3.96 µM against MCF-7 cells, inducing apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .

Cell Line IC50 (µM)
MCF-73.96
Caco-25.87

Case Studies

  • Inhibition Studies : A series of sulfonamide derivatives were synthesized and their inhibitory effects on carbonic anhydrase isoforms were evaluated. The results indicated that modifications in the sulfonamide structure could lead to enhanced inhibitory activity.
  • Anticancer Evaluation : A study focused on the cytotoxic effects of related compounds on MCF-7 cells showed significant growth inhibition at varying concentrations, suggesting the potential for these compounds in cancer therapy.
  • Antimicrobial Testing : Compounds were tested against common pathogens using diffusion methods, revealing promising results comparable to standard antibiotics like amoxicillin.

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